molecular formula C19H23FN8 B12247527 9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12247527
M. Wt: 382.4 g/mol
InChI Key: QTIRYRJKUHKLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a purine core, which is a fundamental structure in many biological molecules, and is modified with cyclopropyl, piperazine, and pyrimidine groups, enhancing its chemical versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the cyclopropyl group. The piperazine and pyrimidine moieties are then added through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    9-cyclopropyl-4-fluoro-6-oxo-6,9-dihydro-[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylic acid: Shares a cyclopropyl and fluorine substitution but differs in the core structure.

    2-(pyridin-2-yl)pyrimidine derivatives: Similar pyrimidine moiety but different overall structure and properties.

Uniqueness

9-cyclopropyl-6-{4-[5-fluoro-6-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its combination of a purine core with cyclopropyl, piperazine, and pyrimidine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23FN8

Molecular Weight

382.4 g/mol

IUPAC Name

9-cyclopropyl-6-[4-(5-fluoro-6-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]purine

InChI

InChI=1S/C19H23FN8/c1-12(2)15-14(20)17(22-9-21-15)26-5-7-27(8-6-26)18-16-19(24-10-23-18)28(11-25-16)13-3-4-13/h9-13H,3-8H2,1-2H3

InChI Key

QTIRYRJKUHKLJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NC=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4C5CC5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.